molecular formula C26H20 B371540 2,7-Distyrylnaphthalene CAS No. 32057-88-8

2,7-Distyrylnaphthalene

Cat. No.: B371540
CAS No.: 32057-88-8
M. Wt: 332.4g/mol
InChI Key: BAXGJINOQBOMFG-HEEUSZRZSA-N
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Description

2,7-Distyrylnaphthalene is an organic compound with the molecular formula C26H20. It is characterized by the presence of two styryl groups attached to the naphthalene ring at the 2 and 7 positions. This compound is known for its fluorescent properties, making it valuable in various scientific applications .

Chemical Reactions Analysis

Types of Reactions: 2,7-Distyrylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Distyrylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-distyrylnaphthalene exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and detection purposes. The molecular targets include cellular membranes and other biological structures where the compound can intercalate and provide fluorescence .

Comparison with Similar Compounds

  • 1,4-Distyrylnaphthalene
  • 2,6-Distyrylnaphthalene
  • 4,4’-Bis(2-phenylethenyl)biphenyl

Comparison: 2,7-Distyrylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescent properties. Compared to 1,4- and 2,6-distyrylnaphthalene, the 2,7-isomer exhibits different photophysical characteristics, making it more suitable for certain applications such as cellular imaging .

Properties

IUPAC Name

2,7-bis[(E)-2-phenylethenyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGJINOQBOMFG-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32057-88-8
Record name NSC288503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
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Q & A

Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?

A1: When irradiated under strictly oxygen-free conditions, this compound undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.

Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:

    Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?

    A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:

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